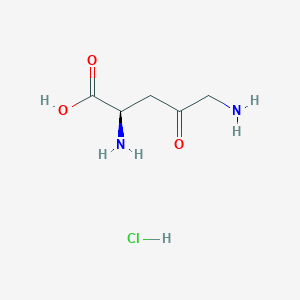
(R)-2,5-Diamino-4-oxopentanoic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2,5-Diamino-4-oxopentanoic acid hydrochloride is a chiral amino acid derivative. It is an important compound in the field of organic chemistry and biochemistry due to its unique structure and properties. This compound is often used in various scientific research applications, including studies related to enzyme mechanisms, protein synthesis, and metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2,5-Diamino-4-oxopentanoic acid hydrochloride typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method involves the use of ®-2,5-diamino-4-oxopentanoic acid as a starting material, which is then reacted with hydrochloric acid to form the hydrochloride salt. The reaction conditions usually include a controlled temperature and pH to ensure the purity and yield of the product.
Industrial Production Methods
In an industrial setting, the production of ®-2,5-Diamino-4-oxopentanoic acid hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high efficiency and consistency in the production of the compound. The use of advanced purification techniques, such as crystallization and chromatography, is also common to achieve the desired purity levels.
化学反应分析
Types of Reactions
®-2,5-Diamino-4-oxopentanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and potassium permanganate. The reaction conditions often involve acidic or basic environments to facilitate the oxidation process.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure the reduction process proceeds smoothly.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide). The reaction conditions often involve the use of catalysts and controlled temperatures to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield halogenated or alkylated derivatives.
科学研究应用
®-2,5-Diamino-4-oxopentanoic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It is used in studies related to enzyme mechanisms and protein synthesis, as well as in the investigation of metabolic pathways.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug design and discovery.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products.
作用机制
The mechanism of action of ®-2,5-Diamino-4-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate or inhibitor of enzymes involved in amino acid metabolism. The compound’s unique structure allows it to bind to enzyme active sites, influencing the enzyme’s activity and the overall metabolic pathway.
相似化合物的比较
Similar Compounds
Lysine: An essential amino acid with a similar structure but different stereochemistry.
Ornithine: A non-proteinogenic amino acid involved in the urea cycle.
Arginine: An amino acid with a similar structure but an additional guanidino group.
Uniqueness
®-2,5-Diamino-4-oxopentanoic acid hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ability to participate in various chemical reactions and its role in biological systems make it a valuable compound for scientific research and industrial applications.
属性
分子式 |
C5H11ClN2O3 |
|---|---|
分子量 |
182.60 g/mol |
IUPAC 名称 |
(2R)-2,5-diamino-4-oxopentanoic acid;hydrochloride |
InChI |
InChI=1S/C5H10N2O3.ClH/c6-2-3(8)1-4(7)5(9)10;/h4H,1-2,6-7H2,(H,9,10);1H/t4-;/m1./s1 |
InChI 键 |
KJWWPCNYZGPZJD-PGMHMLKASA-N |
手性 SMILES |
C([C@H](C(=O)O)N)C(=O)CN.Cl |
规范 SMILES |
C(C(C(=O)O)N)C(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Potassium ((1,4-dioxaspiro[4.5]decan-8-ylidene)methyl)trifluoroborate](/img/structure/B12935247.png)
![2-Chloro-4-((1S,3R,5R)-2,3-dihydroxy-3-(hydroxymethyl)-8-azabicyclo[3.2.1]octan-8-yl)-3-methylbenzonitrile](/img/structure/B12935262.png)
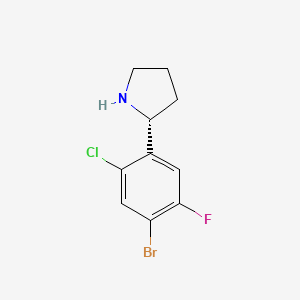
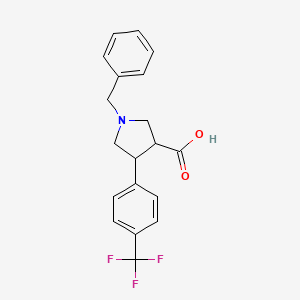
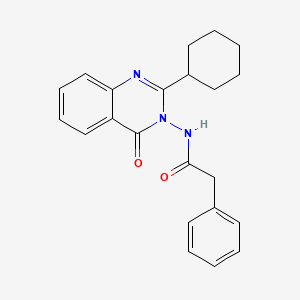



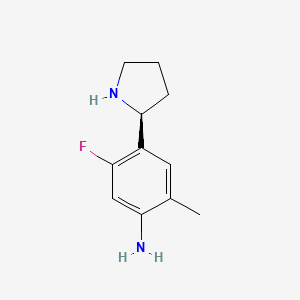
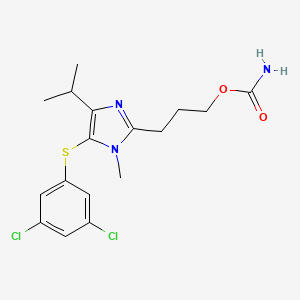
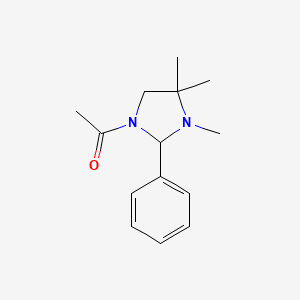
![2H-Imidazo[4,5-f][1,3]benzoxazole](/img/structure/B12935313.png)
![4-(1H-pyrazol-4-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12935320.png)
